molecular formula C26H22N4O8S2 B12800363 2-(4-((4-(((p-Tolyl)sulphonyl)oxy)-m-tolyl)azo)anilino)-5-nitrobenzenesulphonic acid CAS No. 93892-25-2

2-(4-((4-(((p-Tolyl)sulphonyl)oxy)-m-tolyl)azo)anilino)-5-nitrobenzenesulphonic acid

Cat. No.: B12800363
CAS No.: 93892-25-2
M. Wt: 582.6 g/mol
InChI Key: QOSNGQJTAXLIEU-UHFFFAOYSA-N
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Description

2-(4-((4-(((p-Tolyl)sulphonyl)oxy)-m-tolyl)azo)anilino)-5-nitrobenzenesulphonic acid is a complex organic compound known for its applications in various scientific fields. It is characterized by the presence of multiple functional groups, including sulphonyl, azo, and nitro groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-((4-(((p-Tolyl)sulphonyl)oxy)-m-tolyl)azo)anilino)-5-nitrobenzenesulphonic acid typically involves multiple steps. One common method includes the diazotization of an aromatic amine followed by azo coupling with another aromatic compound. The sulphonyl group is introduced through sulphonation reactions, and the nitro group is added via nitration.

Industrial Production Methods

Industrial production of this compound often involves large-scale batch processes. The reaction conditions are carefully controlled to ensure high yield and purity. Parameters such as temperature, pressure, and pH are optimized to facilitate the desired chemical transformations.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form amines.

    Reduction: The azo group can be reduced to form corresponding amines.

    Substitution: The sulphonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas are frequently used.

    Substitution: Nucleophiles like hydroxide ions and amines are commonly employed.

Major Products Formed

    Oxidation: Formation of nitroanilines.

    Reduction: Formation of aromatic amines.

    Substitution: Formation of sulphonamide derivatives.

Scientific Research Applications

2-(4-((4-(((p-Tolyl)sulphonyl)oxy)-m-tolyl)azo)anilino)-5-nitrobenzenesulphonic acid has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a dye intermediate.

    Biology: Employed in biochemical assays and as a staining agent.

    Medicine: Investigated for potential therapeutic applications due to its bioactive properties.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The compound exerts its effects through various molecular interactions:

    Molecular Targets: It can interact with enzymes and proteins, altering their activity.

    Pathways Involved: It may participate in redox reactions and electron transfer processes, influencing cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-((4-(((p-Tolyl)sulphonyl)oxy)-m-tolyl)azo)anilino)-5-nitrobenzenesulphonic acid
  • Sodium 2-[4-[[4-[[(p-tolyl)sulphonyl]oxy]-3-tolyl]azo]anilino]-5-nitrobenzenesulphonate

Uniqueness

The presence of multiple functional groups in this compound makes it unique compared to other similar compounds. Its specific combination of sulphonyl, azo, and nitro groups imparts distinct chemical reactivity and applications.

Properties

93892-25-2

Molecular Formula

C26H22N4O8S2

Molecular Weight

582.6 g/mol

IUPAC Name

2-[4-[[3-methyl-4-(4-methylphenyl)sulfonyloxyphenyl]diazenyl]anilino]-5-nitrobenzenesulfonic acid

InChI

InChI=1S/C26H22N4O8S2/c1-17-3-11-23(12-4-17)40(36,37)38-25-14-9-21(15-18(25)2)29-28-20-7-5-19(6-8-20)27-24-13-10-22(30(31)32)16-26(24)39(33,34)35/h3-16,27H,1-2H3,(H,33,34,35)

InChI Key

QOSNGQJTAXLIEU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2)N=NC3=CC=C(C=C3)NC4=C(C=C(C=C4)[N+](=O)[O-])S(=O)(=O)O)C

Origin of Product

United States

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